![molecular formula C6H7ClN4 B1655820 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) CAS No. 4261-04-5](/img/no-structure.png)

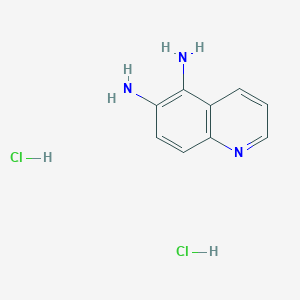

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves standard methods of organic synthesis . Precursors were prepared from corresponding 2,3-diaminopyridines and benzaldehydes in moderate to high yields (58–94%) using DMSO-mediated cyclization in the presence of Na2S2O5 .

Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

This class of aromatic heterocycles shows great potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Pharmaceutical Applications

Imidazo[4,5-b]pyridine derivatives are being explored for their use in anti-cancer drugs . They offer promising innovations in the pharmaceutical field .

Neuroinflammation Treatment

These compounds have been identified as potent inhibitors of bromodomain and extra-terminal (BET) proteins, which are significant for reducing neuroinflammation and excitability to treat neuropathic pain (NP) .

c-Met Kinase Inhibition

There is ongoing research into the optimization of 1H-imidazo[4,5-b]pyridine-based compounds as novel c-Met kinase inhibitors , which are important in cancer therapy .

Synthetic Approaches

A regioselective approach for the synthesis of these compounds has been reported, yielding products from medium to excellent efficiency, which is crucial for their practical application in various fields .

Antimicrobial Properties

New derivatives of imidazo[4,5-b]pyridine are being synthesized and tested for their antimicrobial properties , expanding their potential use in medical treatments .

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to exhibit a broad range of biological activities . For instance, some imidazopyridines are known to target tubulin, a protein crucial for cell division .

Mode of Action

Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazopyridines, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazopyridines have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole-containing compounds, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), has been reported to rely on various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) involves the reaction of 2-cyanopyridine with 1,2-diaminobenzene in the presence of a reducing agent to form the intermediate 1H-Imidazo[4,5-b]pyridine. This intermediate is then reacted with ammonium chloride in the presence of a reducing agent to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1).", "Starting Materials": [ "2-cyanopyridine", "1,2-diaminobenzene", "reducing agent", "ammonium chloride" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with 1,2-diaminobenzene in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 1H-Imidazo[4,5-b]pyridine.", "Step 2: The intermediate 1H-Imidazo[4,5-b]pyridine is then reacted with ammonium chloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)." ] } | |

CAS-Nummer |

4261-04-5 |

Produktname |

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) |

Molekularformel |

C6H7ClN4 |

Molekulargewicht |

170.60 |

IUPAC-Name |

1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride |

InChI |

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H |

InChI-Schlüssel |

KSKZHWJCWNLYGB-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=C1N)NC=N2.Cl |

Kanonische SMILES |

C1=CN=C2C(=C1N)NC=N2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

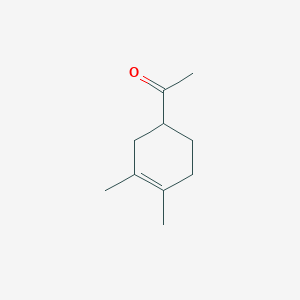

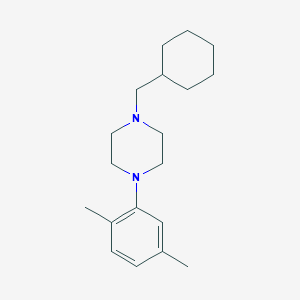

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-methyl-](/img/structure/B1655737.png)

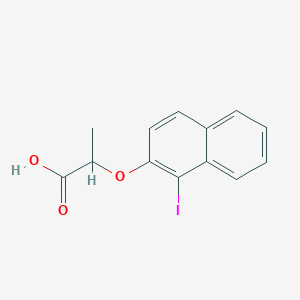

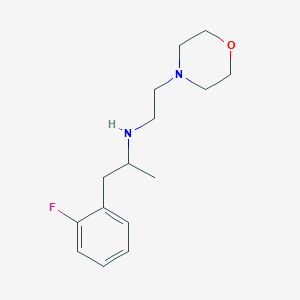

![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B1655743.png)

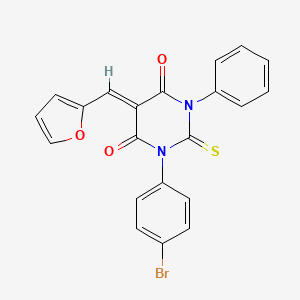

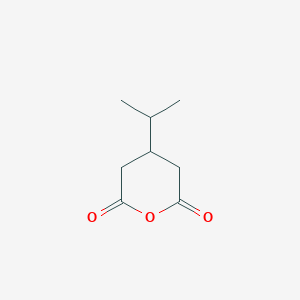

![1-[(Furan-2-yl)methyl]piperidine-3-carbohydrazide](/img/structure/B1655747.png)

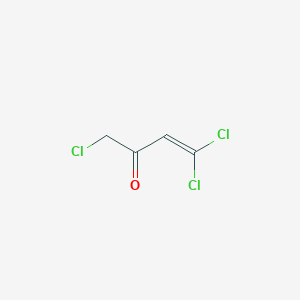

![1,1-Dioxo-2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]-1,2-benzothiazol-3-one](/img/structure/B1655752.png)

![2-[6-(2,4-Dimethylphenoxy)hexylamino]ethanol](/img/structure/B1655755.png)